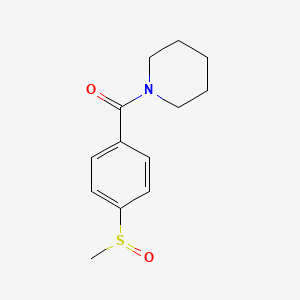
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-Br-FUR-3-MPM or 5-Bromo Furfuryl Methyl Piperidinone. The purpose of
Mécanisme D'action
The mechanism of action of (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is not fully understood. However, it has been suggested that this compound acts as a GABA receptor agonist and enhances the inhibitory neurotransmission in the brain. It has also been suggested that this compound acts as a dopamine agonist and enhances the release of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain and enhance the inhibitory neurotransmission. It has also been found to increase the release of dopamine in the brain and enhance the dopaminergic neurotransmission. Additionally, this compound has been found to have anticonvulsant properties and can reduce the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments include its potential applications in various fields of scientific research, its anticonvulsant properties, and its ability to enhance the inhibitory and dopaminergic neurotransmission. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone. One of the significant future directions is to further investigate its potential applications in the treatment of epilepsy and Parkinson's disease. Another future direction is to study its potential applications in the field of organic electronics and materials science. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its anticonvulsant properties, ability to enhance the inhibitory and dopaminergic neurotransmission, and potential applications in the treatment of epilepsy and Parkinson's disease make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop new synthesis methods to improve its yield and purity.
Méthodes De Synthèse
The synthesis of (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone involves several steps. The first step is the bromination of furan-3-ylmethanol to obtain 5-bromofuran-3-ylmethanol. The second step involves the reaction of 5-bromofuran-3-ylmethanol with 2-methylpiperidin-1-ylmethanone in the presence of a base to obtain this compound. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found that this compound has anticonvulsant properties and can be used in the treatment of epilepsy. It has also been found to have potential as a therapeutic agent for the treatment of Parkinson's disease. Additionally, this compound has shown potential applications in the field of organic electronics and materials science.
Propriétés
IUPAC Name |
(5-bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-4-2-3-5-13(8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZXHQQIEMQGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)




![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)





![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
